Cytotoxicity vs. Sanguinarine and Chelerythrine
Sanguilutine displays intermediate cytotoxicity among quaternary benzo[c]phenanthridine alkaloids. In a head-to-head comparison against HeLa human cervix carcinoma cells, sanguilutine exhibited an IC50 of 8.3 µg/mL, which is approximately 10-fold less potent than sanguinarine (IC50 0.8 µg/mL) but comparable to chelerythrine (IC50 6.2 µg/mL) and chelilutine (IC50 5.2 µg/mL) [1]. This places sanguilutine in a distinct potency class, unsuitable for applications requiring the extreme cytotoxicity of sanguinarine.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 8.3 µg/mL |
| Comparator Or Baseline | Sanguinarine: 0.8 µg/mL; Chelerythrine: 6.2 µg/mL; Chelilutine: 5.2 µg/mL; Coptisine: 2.6 µg/mL; Berberine: >10.0 µg/mL |
| Quantified Difference | 10.4-fold less potent than sanguinarine; 1.3-fold less potent than chelerythrine; 1.6-fold less potent than chelilutine |
| Conditions | HeLa human cervix carcinoma cell line, 72 h treatment, MTT metabolic assay |
Why This Matters
This data defines sanguilutine's potency window, allowing researchers to select it over sanguinarine when high cytotoxicity must be avoided or to investigate structure-activity relationships of methoxy-substituted analogs.
- [1] Slaninová I, Táborská E, Bochořáková H, Slanina J. Interaction of benzo[c]phenanthridine and protoberberine alkaloids with animal and yeast cells. Cell Biol Toxicol. 2001;17(1):51-63. View Source
